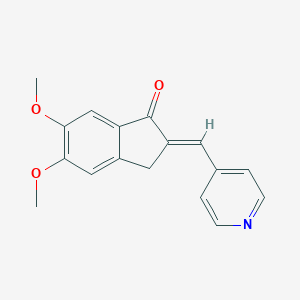

5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one

Descripción general

Descripción

5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one: is a chemical compound with the molecular formula C17H15NO3 and a molecular weight of 281.31 g/mol . It is known for its yellow solid form and is often used as an impurity in the synthesis of Donepezil, a medication used to treat Alzheimer’s disease .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one typically involves the reaction of 5,6-dimethoxy-1-indanone with 4-pyridinecarboxaldehyde under basic conditions. The reaction is usually carried out in a solvent such as chloroform or methanol, with the mixture being heated to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

a. Donepezil Impurity:

5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one is identified as an impurity in the synthesis of donepezil. Its presence can affect the purity and efficacy of the final pharmaceutical product. Monitoring and controlling this impurity is crucial in pharmaceutical manufacturing to ensure compliance with regulatory standards.

b. Neuroprotective Agents:

Research indicates that compounds related to 5,6-dimethoxy derivatives exhibit neuroprotective effects. Studies have suggested that these compounds may help mitigate neurodegenerative processes, making them potential candidates for developing new treatments for conditions such as Alzheimer's disease and other forms of dementia.

Organic Synthesis

a. Intermediate in Chemical Reactions:

This compound serves as an important intermediate in various organic syntheses. It can be utilized to create more complex molecules through reactions such as:

- Aldol condensations

- Mannich reactions

These reactions are valuable in synthesizing compounds with biological activity or other desired properties.

Research and Development

a. Structure-Activity Relationship Studies:

The compound is often used in structure-activity relationship (SAR) studies to explore how modifications to its structure can affect biological activity. This research is critical for drug development processes where optimizing efficacy and reducing side effects are paramount.

Material Science

a. Potential Applications in Nanotechnology:

Emerging research suggests that derivatives of this compound may have applications in nanotechnology, particularly in developing nanomaterials with specific electronic or optical properties.

Case Study 1: Donepezil Synthesis

A study published in a peer-reviewed journal examined the implications of impurities like this compound on the synthesis of donepezil. The researchers highlighted methods to minimize these impurities during the synthesis process to enhance product quality and safety.

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotective agents, researchers investigated various dimethoxyindans, including this compound, for their ability to protect neuronal cells from oxidative stress. The findings indicated promising results that warrant further investigation into their therapeutic potential.

Mecanismo De Acción

The mechanism of action of 5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which is beneficial in the treatment of Alzheimer’s disease .

Comparación Con Compuestos Similares

5,6-Dimethoxy-2-(piperidin-4-yl)methylene-indan-1-one: An impurity of Donepezil with similar properties.

2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: Another related compound used in the synthesis of Donepezil[][5].

Uniqueness: 5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one is unique due to its specific interaction with acetylcholinesterase and its role as an intermediate in the synthesis of Donepezil. Its structural features, such as the pyridine ring, contribute to its distinct chemical behavior and applications [5][5].

Actividad Biológica

5,6-Dimethoxy-2-(pyridine-4-yl)methylene-indan-1-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 5,6-dimethoxy-indanone with pyridine-4-carboxaldehyde. Various methods have been reported, including:

- Reaction with Potassium Hydroxide : A mixture of 5,6-dimethoxy-indanone and pyridine-4-carboxaldehyde in aqueous potassium hydroxide yields the desired product with high purity and yield.

- Reflux Method : Using toluene and p-toluenesulfonic acid as catalysts allows for effective conversion under reflux conditions .

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, N-Heterocycles have shown effectiveness against various viral infections, suggesting that derivatives of this compound may exhibit similar properties. Specifically, compounds that inhibit the enzyme IMP dehydrogenase (IMPDH) are promising candidates for antiviral therapies .

Anticancer Activity

Research indicates that compounds containing indanone structures can inhibit cancer cell proliferation. In vitro studies demonstrated that related compounds can induce apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase activity and causing morphological changes at low concentrations . The structure of this compound suggests it may also possess similar anticancer properties.

Antimicrobial Activity

The antimicrobial properties of related compounds have been extensively studied. For example, various derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.0039 to 0.025 mg/mL against pathogens like S. aureus and E. coli . While specific data on this compound is limited, its structural similarities to active compounds suggest potential efficacy.

Case Study 1: Antiviral Screening

A study screened several derivatives for their ability to inhibit viral replication in vitro. Compounds were tested against dengue virus (DENV), with some showing over 90% inhibition at concentrations lower than 10 µM . This reinforces the hypothesis that this compound could be a candidate for further antiviral testing.

Case Study 2: Anticancer Efficacy

In a comparative study of various indanone derivatives, one compound demonstrated significant cytotoxicity at concentrations as low as 1 µM against prostate cancer cells. The study concluded that structural modifications could enhance activity against different cancer types .

Data Summary

Propiedades

IUPAC Name |

(2E)-5,6-dimethoxy-2-(pyridin-4-ylmethylidene)-3H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-20-15-9-12-8-13(7-11-3-5-18-6-4-11)17(19)14(12)10-16(15)21-2/h3-7,9-10H,8H2,1-2H3/b13-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVQWDLUAIFZKM-NTUHNPAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(=CC3=CC=NC=C3)C2=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C/C(=C\C3=CC=NC=C3)/C2=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468795 | |

| Record name | (2E)-5,6-Dimethoxy-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4803-74-1 | |

| Record name | (2E)-5,6-Dimethoxy-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.